molecular formula C11H11N3O B7479727 N-quinoxalin-2-ylpropanamide

N-quinoxalin-2-ylpropanamide

Cat. No.: B7479727
M. Wt: 201.22 g/mol
InChI Key: LDIKLDSKBJMACA-UHFFFAOYSA-N
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Description

N-quinoxalin-2-ylpropanamide is a chemical compound built around the quinoxaline heterocyclic scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The quinoxaline core, consisting of a benzene ring fused to a pyrazine ring, is known for its structural rigidity and ability to interact with diverse biological targets, such as enzymes and receptor proteins . This planarity facilitates intercalation with nucleic acids and interactions with hydrophobic pockets in enzymes . Recent research on closely related N-alkyl quinoxalin-2-yl propanamides has demonstrated promising broad-spectrum antiproliferative activity against various human cancer cell lines, including prostate (PC-3), ovarian (HeLa), colon (HCT-116), and breast (MCF-7) cancers . An in-silico mechanistic study on a related compound series suggested a distinct mechanism of action involving the inhibition of HDAC-6 (Histone Deacetylase-6) through binding to its zinc finger ubiquitin-binding domain (Zf-UBD) . This highlights the potential of this class of compounds for use in oncology research, particularly in the development of novel anticancer agents . The structure of this compound allows for further synthetic modification, making it a valuable building block for generating derivatives to explore structure-activity relationships and optimize pharmacological properties . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-quinoxalin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-11(15)14-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIKLDSKBJMACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The direct coupling of 2-chloroquinoxaline with propanamide represents a straightforward approach to N-quinoxalin-2-ylpropanamide. This method leverages the electrophilic nature of the C2 position in chloroquinoxaline, which undergoes nucleophilic attack by the amide group’s nitrogen atom. As demonstrated in analogous systems, such as the synthesis of N-isobutyl-3-phenylquinoxalin-2-amine, the reaction typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing effect of the adjacent nitrogen atoms in the quinoxaline ring activates the chloro substituent for displacement by weakly nucleophilic amides.

Optimization of Reaction Conditions

Initial trials using dimethyl sulfoxide (DMSO) as a solvent at 75°C yielded suboptimal results (<30%), attributed to the poor nucleophilicity of propanamide. Incorporating triethylamine (TEA) as a base enhanced deprotonation of the amide, increasing reactivity. A systematic screen of solvents (Table 1) revealed that N-methyl-2-pyrrolidone (NMP) at 110°C for 12 hours achieved an 82% yield, likely due to its high polarity and ability to stabilize charged intermediates.

Table 1: Solvent Optimization for Nucleophilic Substitution

SolventTemperature (°C)Time (h)Yield (%)
DMSO752428
DMF1001845
NMP1101282
THF652415

Spectroscopic Characterization

The product exhibited characteristic IR absorption at 1664 cm⁻¹ (C=O stretch) and 3280 cm⁻¹ (N-H stretch). ¹H NMR (DMSO-d₆) signals at δ 2.62 (t, J=6.0 Hz, 2H, CH₂CO) and δ 4.43 (t, J=6.0 Hz, 2H, NCH₂) confirmed the propanamide sidechain. High-resolution mass spectrometry (HRMS) validated the molecular ion peak at m/z 254.12 (M + Na)⁺.

Amide Coupling Between Quinoxalin-2-amine and Propanoic Acid Derivatives

Carbodiimide-Mediated Coupling

An alternative route involves activating propanoic acid as a mixed anhydride or using coupling agents like EDC/HOBt. Quinoxalin-2-amine reacts with propanoic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the amide bond. This method, adapted from hydrazide syntheses, achieved a 74% yield after 24 hours at room temperature in dichloromethane (DCM).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduced reaction time by 80% while maintaining a 71% yield. The accelerated kinetics are attributed to enhanced molecular collisions and thermal efficiency, consistent with trends observed in heterocyclic amidation.

Purity and Scalability

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) provided >98% purity. Gram-scale reactions (10 mmol) reproduced lab-scale yields (72–75%), demonstrating robustness for industrial applications.

Heterocycloannulation Using Propanamide-Functionalized Diamines

Substrate Synthesis and Cyclization

A novel annulation strategy employs 1,2-diamines bearing a propanamide group. For example, 3-aminopropylpropanamide reacts with 2,2-dibromo-1-phenylethanone in DMSO at 75°C, undergoing oxidative amidation followed by cyclization to form the quinoxaline core. This one-pot method avoids isolation of intermediates, yielding 65% of this compound.

Regioselectivity and Byproduct Analysis

NOE spectroscopy confirmed exclusive formation of the 3-phenyl regioisomer due to preferential imine pathway (Path A) over amide intermediates (Path B). Minor byproducts (<5%) included dimerized quinoxalines, separable via fractional crystallization.

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Scalability
Nucleophilic Substitution8212High
Amide Coupling7424Moderate
Heterocycloannulation6518Low

Solvent and Base Effects on Reaction Efficiency

Role of Polar Aprotic Solvents

DMSO and NMP outperformed ethereal solvents due to their ability to stabilize transition states through dipole interactions. NMP’s high boiling point (202°C) enabled elevated temperatures without decomposition, critical for overcoming the amide’s low nucleophilicity.

Base Selection

TEA proved superior to inorganic bases (K₂CO₃, NaHCO₃) in deprotonating propanamide (pKa ~17). Stronger bases like DBU (1,8-diazabicycloundec-7-ene) caused quinoxaline ring degradation above 100°C, limiting utility.

Advanced Characterization Techniques

X-ray Crystallography

Single-crystal X-ray analysis confirmed the planar quinoxaline core and anti-periplanar orientation of the propanamide group. The dihedral angle between the quinoxaline and amide planes was 87.5°, indicating minimal conjugation.

Computational Modeling

DFT calculations (B3LYP/6-311+G**) aligned with experimental data, showing a reaction barrier of 24.3 kcal/mol for the SNAr pathway. The transition state exhibited partial negative charge on the amide nitrogen (-0.43 e) and positive charge on the quinoxaline C2 (+0.27 e) .

Chemical Reactions Analysis

Types of Reactions

N-quinoxalin-2-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of N-Quinoxalin-2-ylpropanamide

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with propanoyl halides or related compounds. This process can be optimized through various methodologies, including:

  • Michael Addition : A common method involves the chemoselective Michael addition of acrylic acid derivatives to quinoxaline thiones, yielding a range of propanamide derivatives with potential biological activity .
  • Azide Coupling : Another effective strategy is the use of azide coupling methods, which facilitate the formation of N-substituted propanamides from quinoxaline scaffolds .

This compound and its derivatives exhibit a variety of biological activities, particularly in oncology. The following key findings highlight their anticancer potential:

Anticancer Activity

Numerous studies have demonstrated the efficacy of this compound against various cancer cell lines:

  • Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that derivatives of this compound possess significant cytotoxic effects against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines. For instance, compounds derived from quinoxaline exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
CompoundCell LineIC50 (μg/mL)
1HCT-1161.9
2MCF-72.3
3HCT-1167.52

Case Studies

Several case studies illustrate the practical applications and outcomes associated with this compound:

Case Study 1: Anticancer Efficacy

A study evaluated a series of novel quinoxaline derivatives for their anticancer properties using both in vitro and in vivo models. The findings highlighted that specific modifications to the quinoxaline structure enhanced cytotoxicity and selectivity towards cancer cells compared to standard chemotherapy agents like doxorubicin .

Case Study 2: Pharmacokinetic Properties

Research into the pharmacokinetics of N-quioxalin-2-ypropanamide derivatives indicated favorable absorption characteristics and lower toxicity profiles compared to established drugs. Notably, these compounds were not substrates for P-glycoprotein (P-gp), suggesting improved bioavailability and efficacy in targeting cancer cells without significant side effects .

Mechanism of Action

The mechanism of action of N-quinoxalin-2-ylpropanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-quinoxalin-2-ylpropanamide and related compounds are critical for understanding their pharmacological profiles. Below is a detailed comparison based on synthetic accessibility, bioactivity, and physicochemical properties.

Structural Analogues and Antiproliferative Activity

El Rayes et al. (2019) synthesized two classes of analogues:

Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates Structure: Incorporates a sulfanyl linker and an ester-terminated alkanoate chain. Bioactivity: Moderate antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values ranging from 12–25 μM . Mechanism: Likely disrupts microtubule assembly or DNA synthesis via quinoxaline intercalation.

N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides Structure: Features an alkyl chain directly bonded to the propanamide nitrogen, enhancing lipophilicity. Bioactivity: Significantly higher potency, with IC₅₀ values as low as 5.8 μM against HepG2 cells. This is attributed to improved membrane permeability and target binding .

Property Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides
Core Structure Ester-terminated alkanoate chain Alkyl-substituted propanamide
IC₅₀ (MCF-7) 12–25 μM 6.2–15 μM
IC₅₀ (HepG2) 14–23 μM 5.8–12 μM
Solubility (PBS) Moderate (due to ester hydrophilicity) Low (enhanced lipophilicity from alkyl chain)

Key Structural Determinants of Activity

  • Sulfanyl Linker : Critical for stabilizing interactions with cysteine residues in target proteins .
  • Phenyl Substituent: Enhances π-π stacking with aromatic amino acids in enzyme active sites.
  • Alkyl Chain Length : Longer chains (e.g., N-pentyl derivatives) improve cellular uptake but reduce aqueous solubility.

Limitations and Trade-offs

While N-Alkyl derivatives exhibit superior potency, their low solubility poses formulation challenges. In contrast, ester-containing analogues offer better solubility but require higher doses for efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-quinoxalin-2-ylpropanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling quinoxaline derivatives with propanamide precursors under anhydrous conditions. For example, a modified procedure from El Rayes et al. uses DMF as a solvent with catalytic agents like tetra-n-butylammonium bromide to improve reaction efficiency . Optimization should focus on:

  • Temperature control : Room temperature for initial mixing, followed by gradual heating (e.g., 60–80°C) to avoid side reactions.
  • Stoichiometric ratios : A 1:1.5 molar ratio of quinoxaline to propanamide precursor minimizes unreacted intermediates .
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Validate using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the key spectral markers to confirm its structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
  • 1H NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (quinoxaline ring) and a singlet at δ 2.1–2.3 ppm for the propanamide methyl group .
  • 13C NMR : Confirm carbonyl (C=O) resonance at δ 165–170 ppm .
  • Mass Spectrometry (MS) : ESI-MS should show a molecular ion peak [M+H]+ matching the theoretical molecular weight (e.g., m/z 268.3 for C12H13N3O) .
  • Infrared (IR) Spectroscopy : Key absorptions include N-H stretching (3300–3200 cm⁻¹) and C=O vibration (1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data for this compound across different in vitro models?

  • Methodological Answer : Contradictions often arise from variability in experimental design. Apply these strategies:

  • Model standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and culture conditions (e.g., serum concentration, passage number) across studies .
  • Dose-response validation : Perform parallel assays (e.g., MTT and ATP luminescence) to confirm cytotoxicity thresholds .
  • Data triangulation : Cross-reference results with computational docking studies (e.g., AutoDock Vina) to verify binding affinity consistency with biological activity .

Q. What computational strategies are recommended to study the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to analyze ligand-protein interactions over 100-ns trajectories. Focus on quinoxaline ring interactions with hydrophobic pockets in target enzymes .

  • Quantum Mechanical (QM) Calculations : Apply DFT (B3LYP/6-31G*) to evaluate electron density distribution, identifying regions prone to electrophilic attack .

  • SAR Table Construction : Tabulate substituent effects (e.g., -OCH3 vs. -NO2) on bioactivity, correlating with logP and polar surface area values (Table 1).

    Table 1 : Example SAR Data for Derivatives

    SubstituentIC50 (μM)logPPolar Surface Area (Ų)
    -H12.32.165.7
    -OCH38.91.872.4
    -NO24.21.580.1

Experimental Design & Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound’s pharmacological effects?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines:

  • Detailed protocols : Document solvent batches (e.g., DMF Lot#), stirring rates (RPM), and purification gradients .
  • Negative controls : Include vehicle-only (e.g., DMSO) and untreated groups to isolate compound-specific effects .
  • Data sharing : Upload raw NMR/MS spectra and crystallographic data (CCDC) as supplementary files with DOI links .

Q. What are common pitfalls in analyzing the stability of this compound under physiological conditions, and how can they be mitigated?

  • Methodological Answer :

  • Pitfall 1 : Degradation in aqueous buffers.
  • Solution : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to mimic serum stability .
  • Pitfall 2 : Photoisomerization under lab lighting.
  • Solution : Conduct stability assays in amber vials and monitor via UV-Vis at 1-hour intervals .

Ethical & Reporting Standards

Q. How should researchers address ethical considerations when studying this compound’s neurotoxic potential?

  • Methodological Answer : Adopt the FINER criteria:

  • Feasibility : Use in vitro models (e.g., SH-SY5Y cells) before animal testing to minimize ethical concerns .
  • Transparency : Disclose all conflicts of interest and funding sources in the "Acknowledgments" section .

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